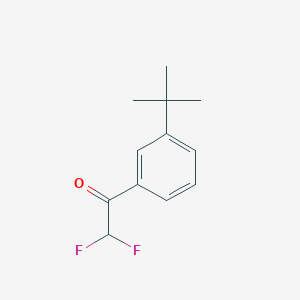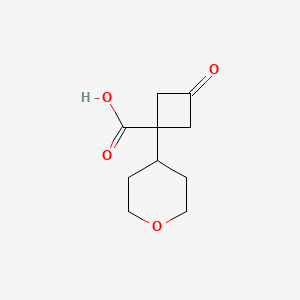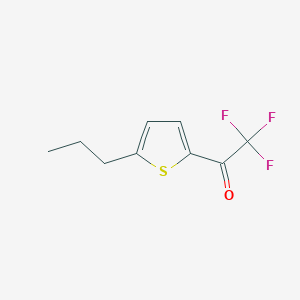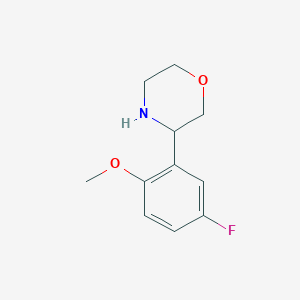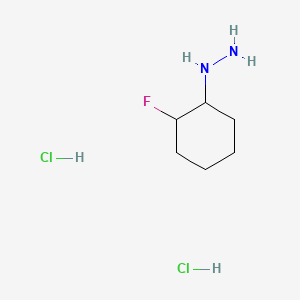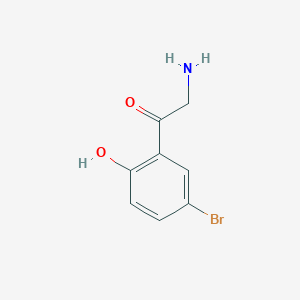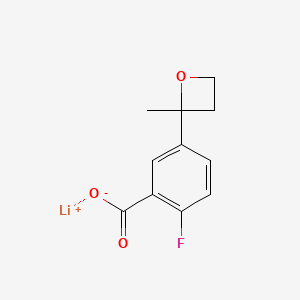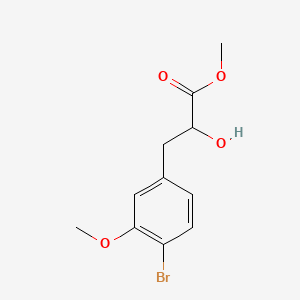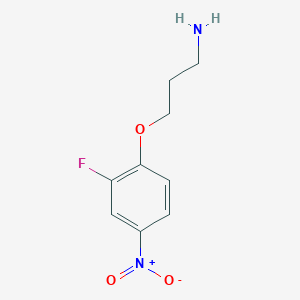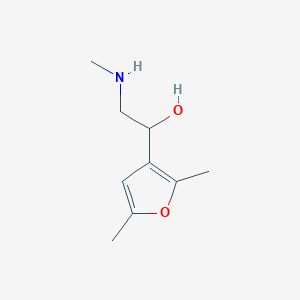
1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a furan ring substituted with dimethyl groups and an ethan-1-ol moiety attached to a methylamino group. Compounds with furan rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Substitution with Dimethyl Groups: The furan ring is then substituted with dimethyl groups at the 2 and 5 positions using Friedel-Crafts alkylation.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be introduced through a nucleophilic substitution reaction.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.
3-(Methylamino)propan-1-ol: A compound with a similar ethan-1-ol moiety and methylamino group but lacking the furan ring.
Uniqueness
1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol is unique due to the combination of the furan ring, dimethyl substitutions, and the ethan-1-ol moiety with a methylamino group. This unique structure may confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(11)5-10-3/h4,9-11H,5H2,1-3H3 |
Clé InChI |
WIOWHSFHXQIGDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


